molecular formula C10H21NO B1465742 (Butan-2-yl)[(oxan-4-yl)methyl]amine CAS No. 1247138-21-1

(Butan-2-yl)[(oxan-4-yl)methyl]amine

Cat. No. B1465742
CAS RN: 1247138-21-1
M. Wt: 171.28 g/mol
InChI Key: HDKQRXANIHTVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Butan-2-yl)[(oxan-4-yl)methyl]amine” is a chemical compound with the molecular formula C10H21NO. It is also known as "oxan-4-ylmethanamine" . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Reactions : A study by Novakov et al. (2017) explored the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with related amines in butanol, leading to the formation of butyl ester resistant to aminolysis. This indicates potential applications in chemical synthesis and organic reactions involving similar chemical structures (Novakov et al., 2017).

  • Synthesis of Heterocyclics : Deohate and Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics, which could have implications for the synthesis of compounds related to (Butan-2-yl)[(oxan-4-yl)methyl]amine. Their research emphasizes the potential for creating diverse heterocyclic compounds with varied biological activities (Deohate & Palaspagar, 2020).

Materials Science and Electronics

  • Conducting Polymers : Yagmur et al. (2013) developed a centrosymmetric polymer precursor similar to (Butan-2-yl)[(oxan-4-yl)methyl]amine for use in fabricating multicolored electrochromic devices. This application demonstrates the potential of such compounds in the field of materials science, particularly in smart materials and electronic devices (Yagmur et al., 2013).

Pharmacology and Medicinal Chemistry

  • Pharmacological Applications : Grimwood et al. (2011) researched on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a compound with a structure related to (Butan-2-yl)[(oxan-4-yl)methyl]amine, for its potential as a κ-opioid receptor antagonist. This study highlights the significance of similar compounds in pharmacology, particularly in the development of new therapeutic agents (Grimwood et al., 2011).

properties

IUPAC Name

N-(oxan-4-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-9(2)11-8-10-4-6-12-7-5-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKQRXANIHTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(oxan-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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